molecular formula C4H9NO3S B13557145 L-Alanine, 3-[(R)-methylsulfinyl]-

L-Alanine, 3-[(R)-methylsulfinyl]-

Cat. No.: B13557145
M. Wt: 151.19 g/mol
InChI Key: ZZLHPCSGGOGHFW-ZQEGFCFDSA-N
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Description

Contextualization within the Landscape of Amino Acid Chemistry and Sulfur-Containing Metabolites

To fully appreciate the significance of L-Alanine, 3-[(R)-methylsulfinyl]-, it is essential to first understand the broader chemical and biological landscape to which it belongs. This includes the diverse world of alpha-amino acid derivatives and the critical role of chiral sulfur compounds in living systems.

Alpha-amino acids are the fundamental building blocks of proteins, playing a central role in virtually all biological processes. studysmarter.co.uk Beyond their primary function in protein synthesis, amino acids can be chemically modified to form a vast array of derivatives with specialized functions. amerigoscientific.comnumberanalytics.com These modifications, which can include methylation, phosphorylation, and the addition of sulfur-containing groups, give rise to molecules that act as neurotransmitters, hormones, metabolic intermediates, and antioxidants. amerigoscientific.comunacademy.com For instance, S-adenosylmethionine (SAM), a derivative of methionine, is a universal methyl group donor, crucial for the regulation of gene expression and protein function. amerigoscientific.com Glutathione (B108866), a tripeptide derivative, is a major cellular antioxidant, protecting cells from oxidative damage. amerigoscientific.com The diverse functionalities of amino acid derivatives underscore their importance in maintaining cellular homeostasis and regulating complex biological pathways. numberanalytics.comresearchgate.net

Chirality, or "handedness," is a fundamental property of many biological molecules, and it profoundly influences their interactions and functions. rsc.orgresearchgate.netpsu.edu While the chirality of carbon-based molecules is widely recognized, sulfur can also be a chiral center when it is bonded to four different substituents, as is the case in sulfoxides. rsc.orgresearchgate.netpsu.edu The stereochemistry of these chiral sulfur compounds is of great biological importance, as different enantiomers or diastereomers can exhibit distinct physiological effects. rsc.orgpsu.edu For example, the drug esomeprazole, a chiral sulfoxide (B87167), demonstrates superior clinical efficacy as a proton pump inhibitor compared to its racemic mixture, omeprazole. researchgate.netcapes.gov.br In nature, chiral organosulfur compounds are found in various metabolites and play roles in processes ranging from enzymatic reactions to cellular defense. nih.gov The oxidation of methionine, for example, results in two diastereomers of methionine sulfoxide, which are acted upon by specific enzymes, highlighting the stereospecificity of biological systems. nih.govresearchgate.net

Nomenclature and Stereochemical Significance of L-Alanine, 3-[(R)-methylsulfinyl]-

The precise naming and understanding of the three-dimensional structure of L-Alanine, 3-[(R)-methylsulfinyl]- are critical for defining its chemical identity and distinguishing it from its stereoisomers.

L-Alanine, 3-[(R)-methylsulfinyl]- is known by several names, which can be found in various chemical databases and scientific literature. Its systematic IUPAC name is (2R)-2-amino-3-[(R)-methylsulfinyl]propanoic acid. nih.gov Common synonyms include (R)-Methiin and (+)-S-methyl-L-cysteine sulfoxide. It is important to note that the term "methiin" can sometimes be used more broadly to refer to S-methylcysteine sulfoxide without specifying the stereochemistry at the sulfur atom. chemicalbook.com Therefore, the explicit (R) designation is crucial for clarity.

Nomenclature Type Name
Systematic IUPAC Name(2R)-2-amino-3-[(R)-methylsulfinyl]propanoic acid nih.gov
Common Synonym(R)-Methiin
Common Synonym(+)-S-methyl-L-cysteine sulfoxide
CAS Registry Number3226-62-8 nih.gov

This interactive table provides a summary of the nomenclature for L-Alanine, 3-[(R)-methylsulfinyl]-.

This compound possesses two distinct chiral centers, which gives rise to its specific three-dimensional structure. nih.gov The first chiral center is the alpha-carbon, which is typical for most amino acids. wikipedia.org In this case, it has the L-configuration, which is the form predominantly found in naturally occurring proteins. wikipedia.orgchegg.com The "L" designation refers to the spatial arrangement of the substituents around the alpha-carbon, as compared to the reference molecule, L-glyceraldehyde. libretexts.org

The second chiral center is the sulfur atom in the methylsulfinyl group. rsc.orgresearchgate.net The sulfur atom is bonded to the methyl group, the oxygen atom, the methylene (B1212753) group attached to the alanine (B10760859) backbone, and a lone pair of electrons, creating a stereocenter. In this specific compound, the configuration at the sulfur atom is designated as (R) according to the Cahn-Ingold-Prelog priority rules. nih.gov

The presence of two chiral centers means that L-Alanine, 3-[(R)-methylsulfinyl]- can exist as one of four possible stereoisomers. The other diastereomers would be L-Alanine, 3-[(S)-methylsulfinyl]-, D-Alanine, 3-[(R)-methylsulfinyl]-, and D-Alanine, 3-[(S)-methylsulfinyl]-. Diastereomers are stereoisomers that are not mirror images of each other and typically have different physical and chemical properties.

This diastereoisomerism is of paramount importance in biological systems, as enzymes and receptors are themselves chiral and often exhibit a high degree of stereoselectivity. rsc.orgpsu.edu Therefore, the biological activity of one diastereomer can differ significantly from another. mdpi.com For example, studies on S-methyl cysteine sulfoxide (SMCSO), a related compound found in cruciferous and allium vegetables, have suggested potential health benefits, and it is plausible that the different diastereomers of SMCSO could have varying effects. nih.govresearchgate.net The specific stereochemistry of a molecule can influence its absorption, metabolism, and interaction with biological targets. nih.govmdpi.com

From a chemical synthesis perspective, the creation of a specific diastereomer like L-Alanine, 3-[(R)-methylsulfinyl]- requires stereoselective synthetic methods. nih.gov The ability to control the stereochemistry at both the alpha-carbon and the sulfur center is a significant challenge in organic synthesis, often requiring chiral starting materials or catalysts. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H9NO3S

Molecular Weight

151.19 g/mol

IUPAC Name

(2R)-2-amino-3-[(R)-methylsulfinyl]propanoic acid

InChI

InChI=1S/C4H9NO3S/c1-9(8)2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-,9+/m0/s1

InChI Key

ZZLHPCSGGOGHFW-ZQEGFCFDSA-N

Isomeric SMILES

C[S@@](=O)C[C@@H](C(=O)O)N

Canonical SMILES

CS(=O)CC(C(=O)O)N

Origin of Product

United States

Natural Occurrence and Distribution in Biological Systems

L-Alanine, 3-[(R)-methylsulfinyl]-, more commonly known in scientific literature as S-methyl-L-cysteine sulfoxide (B87167) (SMCSO), is found in notable quantities in specific plant families, particularly Brassicaceae and Alliaceae. Its presence is a key factor in the characteristic flavor profiles of these vegetables.

Presence in Brassica Vegetables

A significant body of research has identified and quantified SMCSO in a variety of Brassica vegetables. These include widely consumed cruciferous vegetables such as cabbage (Brassica oleracea var. capitata), broccoli (Brassica oleracea var. italica), and Brussels sprouts (Brassica oleracea var. gemmifera). The concentration of this compound can vary considerably among different species and even cultivars.

Table 1: Concentration of S-methyl-L-cysteine sulfoxide (SMCSO) in Selected Brassica Vegetables

VegetableConcentration Range (mg/100g fresh weight)
Brussels Sprouts68 - 420
Cabbage (White)19 - 1030
Cabbage (Red)39 - 1030
Broccoli68 - 300
CauliflowerData not consistently available

Data compiled from multiple scientific studies. The wide range reflects variations due to cultivar, growing conditions, and analytical methods.

Isolation Methodologies from Natural Sources

The extraction and purification of L-Alanine, 3-[(R)-methylsulfinyl]- from its natural botanical sources involve multi-step processes designed to separate it from a complex matrix of other plant metabolites.

Chromatographic Techniques for Separation and Purification

The primary methods for the isolation and purification of SMCSO from plant material rely on chromatographic techniques. High-performance liquid chromatography (HPLC) is a widely used method for both the quantification and purification of this compound. A typical isolation procedure might involve the following steps:

Extraction: The initial step involves homogenizing the plant material (e.g., cabbage leaves) in a solvent such as aqueous ethanol (B145695) or methanol (B129727) to extract the water-soluble compounds, including SMCSO.

Solid-Phase Extraction (SPE): The crude extract is then often passed through a solid-phase extraction cartridge to remove interfering substances. Ion-exchange or reversed-phase cartridges are commonly employed for this purpose.

High-Performance Liquid Chromatography (HPLC): The partially purified extract is then subjected to HPLC. A reversed-phase C18 column is frequently used with a mobile phase consisting of an aqueous solution with a small percentage of an organic modifier like acetonitrile (B52724) or methanol, often with an acid such as formic acid to improve peak shape. The compound is detected by monitoring the eluent at a specific wavelength, typically in the low UV range.

Fraction Collection: The fraction corresponding to the retention time of SMCSO is collected.

Lyophilization: The collected fraction, which is in a liquid state, is then freeze-dried (lyophilized) to obtain the purified solid compound.

Challenges in Diastereomeric Separation and Characterization from Complex Mixtures

A significant challenge in the study of L-Alanine, 3-methylsulfinyl- lies in its stereochemistry. The molecule possesses two chiral centers: one at the alpha-carbon of the alanine (B10760859) moiety (which is in the L-configuration in the naturally occurring form) and another at the sulfur atom of the methylsulfinyl group. The sulfur atom can have either an (R) or an (S) configuration, leading to the existence of two diastereomers: L-Alanine, 3-[(R)-methylsulfinyl]- and L-Alanine, 3-[(S)-methylsulfinyl]-.

The separation of these diastereomers from complex plant extracts is a non-trivial task. Standard reversed-phase HPLC methods are often insufficient to resolve these closely related compounds. Chiral chromatography, which utilizes a chiral stationary phase or a chiral additive in the mobile phase, is typically required for their separation. The development of effective chiral separation methods is crucial for accurately determining the relative abundance of each diastereomer in natural sources and for studying their individual biological activities. The complexity of the plant matrix, with numerous other co-eluting compounds, further complicates the characterization and quantification of each diastereomer.

Comparative Analysis of Naturally Occurring Diastereomers

The natural distribution of the (R) and (S) diastereomers of methylsulfinyl-L-alanine is an area of ongoing research. Current evidence suggests that the (+)-S-methyl-L-cysteine sulfoxide, which corresponds to the (R)-configuration at the sulfur atom, is the predominant form found in nature. However, the potential for the presence of the (S)-diastereomer and the factors influencing the diastereomeric ratio in different plant species and under various environmental conditions are not yet fully understood. Advanced analytical techniques are required to accurately quantify the proportions of each diastereomer in various plant tissues to gain a more complete understanding of the biosynthesis and metabolism of this intriguing natural compound.

Occurrence and Relative Abundance of (R)- vs. (S)-Sulfoxide Isomers (e.g., Alliin (B105686) as (S)-isomer)

The natural occurrence of L-Alanine, 3-[(R)-methylsulfinyl]- is not as well-documented as its (S)-isomer, alliin. Alliin, which is chemically known as S-allyl-L-cysteine sulfoxide, is a prominent sulfoxide found in garlic (Allium sativum) nih.gov. It is the precursor to allicin (B1665233), the compound responsible for the characteristic aroma of fresh garlic. When garlic is crushed or chopped, the enzyme alliinase converts alliin to allicin nih.gov.

While alliin is the well-established (S)-isomer, information regarding the natural prevalence of the (R)-isomer, L-Alanine, 3-[(R)-methylsulfinyl]-, is limited. In many biological systems, the oxidation of methionine, another sulfur-containing amino acid, results in a mixture of both (R) and (S) stereoisomers of methionine sulfoxide pnas.orgnih.gov. However, the relative abundance of the (R) and (S) isomers of L-alanine derived sulfoxides in nature, and specifically within the Allium species, is not clearly defined in the available research. Studies using advanced analytical techniques like LC-Fourier transform ion cyclotron resonance-mass spectrometry (FTICR-MS) have been employed to identify various sulfur-containing metabolites in Allium plants, including isomers of γ-glutamyl-S-propenylcysteine, but a definitive quantification of the (R)- and (S)-methylsulfinyl alanine isomers is not specified nih.gov.

The following table summarizes the occurrence of related sulfoxide isomers in Allium species:

Compound NameIsomerNatural Source(s)
Alliin(S)Garlic (Allium sativum)
γ-glutamyl-S-1-propenylcysteineIsomers presentGarlic (Allium sativum)
γ-glutamyl-S-2-propenylcysteineIsomers presentGarlic (Allium sativum)

Biological Implications of Sulfoxide Stereochemistry in Natural Products

The stereochemistry of the sulfoxide group has significant biological implications, influencing the molecule's bioactivity and metabolism. In biological systems, the reduction of sulfoxides back to their corresponding sulfides is often a stereospecific process, catalyzed by enzymes known as methionine sulfoxide reductases (Msrs) pnas.orgnih.govnih.gov.

There are two main classes of Msr enzymes: MsrA and MsrB. MsrA specifically reduces the (S)-isomer of methionine sulfoxide, while MsrB is specific for the (R)-isomer nih.govnih.gov. This stereospecificity means that the biological activity and fate of the (R) and (S) sulfoxide isomers can be quite different. For instance, the reduction of the (S)-isomer, alliin, would be catalyzed by MsrA-like enzymes, while the reduction of L-Alanine, 3-[(R)-methylsulfinyl]- would require MsrB-like enzymes.

The differential reduction of sulfoxide isomers by MsrA and MsrB can have important therapeutic implications researchgate.net. The ability of an organism to metabolize a specific sulfoxide isomer can determine its pharmacological effect. Chiral sulfoxides are key structural components in many natural products and pharmaceutical agents, and their enantiopure forms often exhibit enhanced biological effects and reduced toxicity compared to racemic mixtures nih.govresearchgate.net. The enzymatic synthesis of specific sulfoxide isomers is an area of active research, with enzymes like Baeyer–Villiger monooxygenases being used to produce enantiomerically pure sulfoxide drugs researchgate.net.

The table below outlines the key enzymes involved in the stereospecific reduction of sulfoxides:

EnzymeSpecificityFunction
Methionine sulfoxide reductase A (MsrA)(S)-sulfoxide isomersReduces (S)-sulfoxides to sulfides
Methionine sulfoxide reductase B (MsrB)(R)-sulfoxide isomersReduces (R)-sulfoxides to sulfides

Biosynthesis and Metabolic Pathways in Non Human Organisms

Precursor Utilization and Initial Biosynthetic Steps

The formation of L-Alanine, 3-[(R)-methylsulfinyl]- begins with the utilization of fundamental amino acids and the involvement of key metabolic cycles.

The biosynthesis of L-Alanine, 3-[(R)-methylsulfinyl]- is intricately linked to the metabolism of the sulfur-containing amino acids L-cysteine and L-methionine. In plants, the carbon backbone of methionine originates from aspartate, while the sulfur atom is derived from cysteine. nih.gov The synthesis of methionine is a critical metabolic process as it serves as the precursor for S-adenosylmethionine (AdoMet), a major methyl group donor in numerous biochemical reactions. nih.govcreative-proteomics.com

Research on radish leaves has demonstrated that S-methyl-L-cysteine is formed through the methylation of cysteine. nih.gov The methyl group for this reaction is supplied by methionine. nih.gov This was confirmed by the efficient incorporation of the methyl group from labeled methionine into S-methyl-L-cysteine sulfoxide (B87167). nih.gov

In many plants, the biosynthesis of S-alk(en)yl cysteine sulfoxides, including methiin, is proposed to start with the S-conjugation of the cysteine residue in glutathione (B108866). researchgate.net This initial step is then followed by a series of reactions that modify the S-substituted group. researchgate.net

Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, plays a crucial role in the initial stages of L-Alanine, 3-[(R)-methylsulfinyl]- biosynthesis. wikipedia.orgresearchgate.net The proposed pathway involves the S-conjugation of the cysteine residue within the glutathione molecule. researchgate.net Following this, the glycyl and γ-glutamyl groups are sequentially removed. researchgate.net This process highlights the integration of glutathione metabolism in the formation of the S-methyl-L-cysteine backbone, which is then further modified.

Enzymatic Mechanisms of Sulfoxide Formation (Sulfoxidation)

The conversion of S-methyl-L-cysteine to its corresponding sulfoxide is a key enzymatic step in the biosynthesis of L-Alanine, 3-[(R)-methylsulfinyl]-.

The final step in the biosynthesis of methiin and other related S-alk(en)yl cysteine sulfoxides is the S-oxygenation of the S-substituted cysteine derivative. researchgate.net While specific enzymes for alliin (B105686) biosynthesis in garlic, such as a flavin-containing monooxygenase (FMO), have been identified, the precise oxidoreductases or monooxygenases responsible for the sulfoxidation of S-methyl-L-cysteine across different plant species are still under investigation. researchgate.net In garlic, it has been suggested that a flavin-containing monooxygenase, identified as AtuFMO1, is a key enzyme in the biosynthesis of flavor precursors, including methiin. researchgate.net

The sulfoxidation process is stereoselective, leading to the formation of a specific diastereoisomer. In the case of L-Alanine, 3-[(R)-methylsulfinyl]-, the sulfur atom has the (R)-configuration. nih.gov This stereospecificity is a hallmark of enzymatic reactions and results in the production of the (+)-S-methyl-L-cysteine sulfoxide enantiomer in plants. researchgate.netacs.org

Downstream Metabolism and Degradation Pathways

Once formed, L-Alanine, 3-[(R)-methylsulfinyl]- can be subjected to further metabolic processes, particularly upon tissue damage. When plant tissues are disrupted, the compound comes into contact with the enzyme alliinase (cysteine sulfoxide lyase), which is typically sequestered in a different cellular compartment. researchgate.nettandfonline.com

This enzymatic degradation leads to the formation of several volatile and non-volatile compounds. The primary degradation products include S-methyl methanethiosulfinate, pyruvate (B1213749), and ammonia. researchgate.nettandfonline.com S-methyl methanethiosulfinate is a major volatile organosulfur compound released from S-methyl-l-cysteine sulfoxide. nih.gov Further degradation of these initial products can lead to the formation of other compounds such as dimethyl disulfide and dimethyl trisulfide, especially upon heating. nih.gov

In eukaryotes, the degradation of L-alanine can proceed through transamination to pyruvate via alanine (B10760859) aminotransferase. nih.gov Pyruvate can then enter the tricarboxylic acid (TCA) cycle for energy production or be used in gluconeogenesis and the biosynthesis of other amino acids. nih.gov While this is a general pathway for L-alanine, the specific downstream fate of the carbon skeleton of L-Alanine, 3-[(R)-methylsulfinyl]- following the action of alliinase follows this route.

Table of Research Findings on L-Alanine, 3-[(R)-methylsulfinyl]- Biosynthesis

Aspect of Biosynthesis Organism/System Studied Key Findings References
Precursor Utilization Radish leavesS-methyl-L-cysteine is formed by the methylation of cysteine, with methionine providing the methyl group. nih.gov
Initial Steps Allium speciesBiosynthesis is proposed to begin with S-conjugation of the cysteine residue in glutathione. researchgate.net
Enzymatic Sulfoxidation Garlic (Allium sativum)A flavin-containing monooxygenase (AtuFMO1) is implicated in the S-oxygenation step. researchgate.net
Stereoselectivity PlantsEnzymatic sulfoxidation is stereoselective, producing the (+)-S-methyl-L-cysteine sulfoxide enantiomer. researchgate.netacs.org
Degradation Brassica oleraceaUpon tissue damage, alliinase degrades the compound to S-methyl methanethiosulfinate, pyruvate, and ammonia. researchgate.netnih.govtandfonline.com

Catabolism by Lyases (e.g., Alliinase-like Enzymes in Plants)

The primary catabolic pathway for S-methyl-L-cysteine sulfoxide in plants is initiated by the enzyme alliinase (EC 4.4.1.4), a type of C-S lyase. nih.govnih.gov This enzyme is compartmentalized separately from its substrate, SMCSO, within the plant's cells. researchgate.nettandfonline.com Specifically, alliinase is often located in the vacuoles of vascular bundle sheath cells, while SMCSO resides in the cytoplasm. nih.govresearchgate.net When the plant tissue is damaged, such as through cutting or chewing, the cellular compartments are disrupted, allowing alliinase to come into contact with SMCSO. researchgate.netnih.govtandfonline.com

Alliinase catalyzes the cleavage of the C-S bond in SMCSO, leading to the formation of pyruvic acid, ammonia, and methylsulfenic acid. nih.gov This enzymatic reaction is swift and efficient. In Brassica oleracea vegetables, the breakdown of SMCSO has been linked to the abundance of two isoforms of cystine lyase, which exhibit alliinase-like activity. nih.gov The activity of alliinase is influenced by factors such as pH and temperature, with similar optimal conditions observed across various Allium species. nih.gov

EnzymeSubstrateProductsCellular Location of EnzymeTrigger for Reaction
Alliinase (C-S lyase)S-methyl-L-cysteine sulfoxide (SMCSO)Methylsulfenic acid, Pyruvic acid, AmmoniaVacuoles of vascular bundle sheath cellsTissue damage
Cystine lyase (isoforms)S-methyl-L-cysteine sulfoxide (SMCSO)Volatile organosulfur compoundsNot specifiedTissue damage

Formation of Volatile Sulfur Compounds as Metabolic Byproducts

The initial product of SMCSO catabolism, methylsulfenic acid, is highly reactive and unstable. nih.gov It readily undergoes further transformations to generate a variety of volatile sulfur compounds (VSCs). nih.govnih.gov These VSCs are significant contributors to the characteristic aromas of many fermented foods and vegetables. nih.govresearchgate.net

In fresh homogenates of Brassica vegetables, the primary VSC formed from SMCSO is S-methyl methanethiosulfinate. nih.gov This compound can further degrade, especially upon heating, to produce other volatile sulfur compounds like dimethyltrisulfide and dimethyldisulfide. nih.gov The profile of VSCs produced can vary depending on the specific plant species and the conditions of degradation. nih.govnih.gov For instance, in garlic, where S-allyl-L-cysteine sulfoxide (alliin) is the predominant cysteine sulfoxide, its breakdown product, allylsulfenic acid, can interact with the methylsulfenic acid derived from SMCSO. nih.gov

PrecursorInitial Breakdown ProductKey Volatile Sulfur CompoundsFactors Influencing Formation
S-methyl-L-cysteine sulfoxide (SMCSO)Methylsulfenic acidS-methyl methanethiosulfinate, Dimethyltrisulfide, DimethyldisulfideHeating, presence of other sulfenic acids

Interconversion with Related Sulfur Amino Acids and Derivatives

The metabolism of SMCSO is interconnected with the broader network of sulfur-containing amino acids in plants. tandfonline.comresearchgate.net The biosynthesis of SMCSO itself originates from S-methyl-L-cysteine (SMC), which is then oxidized. nih.gov The pathways for the synthesis of sulfur amino acids like cysteine and methionine are foundational. researchgate.netmpg.de Cysteine is synthesized through the incorporation of sulfide (B99878) into O-acetylserine, a reaction catalyzed by the cysteine synthase complex. researchgate.netfrontiersin.org Methionine, in turn, can be synthesized from cysteine. researchgate.net

The interconversion pathways also involve γ-glutamyl peptides. For example, in the biosynthesis of alliin in garlic, γ-glutamyl-S-allyl-L-cysteine is a known intermediate. nih.gov While the direct interconversion of SMCSO with other S-alk(en)yl-L-cysteine sulfoxides is not extensively detailed, their shared biosynthetic origins from cysteine and participation in similar catabolic processes highlight a deeply integrated metabolic network. nih.govresearchgate.net The metabolism of S-allyl-mercaptocysteine, a metabolite of allicin (B1665233), can lead to the formation of S-allyl cysteine, which can be seen as a parallel to the S-methylcysteine precursor of SMCSO. nih.gov

Genetic Regulation of Biosynthetic and Degradative Enzymes

The production and breakdown of S-methyl-L-cysteine sulfoxide are tightly controlled at the genetic level. This regulation ensures that the necessary enzymes are synthesized at the appropriate times and in the correct tissues.

Gene Identification and Expression Analysis in Producing Organisms

Recent research has led to the identification of several genes involved in the biosynthesis of S-alk(en)yl-l-cysteine sulfoxides, including SMCSO. In Allium species, genes encoding for γ-glutamyl-transpeptidases (GGTs) and flavin-containing monooxygenases (FMOs) have been identified as key players. researchgate.netresearchgate.net For instance, three distinct AsGGT genes (AsGGT1, AsGGT2, and AsGGT3) have been located on different chromosomes in garlic, and a fourth, AsGGT4, has also been identified. nih.gov These GGTs are involved in the deglutamylation step of the biosynthetic pathway. nih.gov

A flavin-containing monooxygenase from Schizosaccharomyces pombe (spfmo) has been successfully expressed in E. coli and shown to catalyze the synthesis of SMCSO from S-methyl-L-cysteine. nih.gov In garlic, an FMO, AsFMO1, has been shown to catalyze the S-oxygenation of S-allyl-l-cysteine to form alliin. researchgate.net It is plausible that a similar FMO is responsible for the S-oxygenation of S-methyl-L-cysteine to form SMCSO in plants that produce it.

Expression analysis has shown that the genes involved in cytokinin synthesis, such as the isopentenyltransferase (IPT) genes in maize, are differentially expressed in various tissues, suggesting a complex regulation of related metabolic pathways. mdpi.com Similarly, the expression of genes encoding methionine sulfoxide reductases, which can reduce oxidized methionine residues, is regulated by various stress factors. semanticscholar.org

Gene FamilyFunction in Sulfur Amino Acid MetabolismOrganism(s) Studied
γ-glutamyl-transpeptidases (GGTs)Deglutamylation of γ-glutamyl peptides in the biosynthesis of S-alk(en)yl-l-cysteine sulfoxidesAllium sativum (garlic)
Flavin-containing monooxygenases (FMOs)S-oxygenation of S-alk(en)yl-l-cysteines to form sulfoxidesAllium sativum (garlic), Schizosaccharomyces pombe
Isopentenyltransferase (IPT)Key enzyme in cytokinin synthesis, indirectly related to metabolic regulationZea mays (maize)
Methionine sulfoxide reductases (Msr)Reduction of oxidized methionine, indicating a role in managing oxidative stress related to sulfur metabolismArabidopsis thaliana, poplar, rice

Regulatory Networks Governing Sulfur Amino Acid Metabolism

The biosynthesis of sulfur-containing amino acids is governed by complex regulatory networks that respond to both internal and environmental cues. researchgate.netresearchgate.net In plants, the uptake and reduction of sulfate (B86663), the initial step in sulfur assimilation, is primarily controlled at the transcriptional level. frontiersin.orgresearchgate.net Key enzymes in this pathway include sulfate transporters, ATP sulfurylase, and APS reductase. researchgate.netresearchgate.net

The synthesis of cysteine itself is more finely tuned at the post-translational level through the cysteine synthase complex (CSC). researchgate.netresearchgate.net This complex consists of serine acetyltransferase (SAT) and O-acetylserine (thiol)lyase (OAS-TL). The activities of these enzymes are modulated by the cellular concentrations of O-acetylserine and sulfide. researchgate.net

Methionine biosynthesis is also subject to feedback regulation. S-adenosylmethionine (SAM), a key metabolite derived from methionine, acts as a regulatory molecule, influencing the activity of enzymes such as cystathionine (B15957) γ-synthase (CGS). researchgate.netresearchgate.net In some organisms, transcriptional regulators like MetJ control the expression of genes in the methionine biosynthesis pathway in response to effectors like SAM. researchgate.net These intricate networks ensure a balanced supply of sulfur-containing amino acids, including the precursors for S-methyl-L-cysteine sulfoxide. mpg.deresearchgate.net

Chemical and Stereoselective Synthesis Methodologies

Strategies for Chiral Sulfoxide (B87167) Formation

The formation of the chiral sulfoxide is the key stereochemical step. This is typically achieved by the oxidation of the prochiral sulfide (B99878) precursor, S-methyl-L-cysteine. wikipedia.org

Direct oxidation of S-methyl-L-cysteine with common oxidizing agents such as hydrogen peroxide (H₂O₂) typically results in a nearly 1:1 mixture of the two possible diastereomers: L-Alanine, 3-[(R)-methylsulfinyl]- and L-Alanine, 3-[(S)-methylsulfinyl]-. mdpi.commdpi.com To achieve stereoselectivity, chiral oxidizing agents or catalysts are necessary.

Biocatalytic approaches using enzymes like monooxygenases have shown potential for the stereoselective oxidation of sulfides into sulfoxides. nih.govacs.org These enzymes offer the advantages of mild reaction conditions and high selectivity. For instance, flavin-containing monooxygenases (FMOs) can catalyze the S-oxidation of S-methyl-L-cysteine. wiley-vch.de However, controlling the diastereoselectivity to favor the (R)-sulfoxide often requires specific enzymes or protein engineering. Another approach involves using whole-cell biocatalysts, which can provide high enantioselectivity in the oxidation of various sulfides. acs.org

Protecting the amino and carboxyl groups of the starting S-methyl-L-cysteine can influence the stereochemical outcome of the oxidation. Studies on N,S-diacetyl-L-cysteine ethyl ester have shown that the nature of adjacent functional groups impacts the stability and reactivity of sulfur-centered radicals formed during oxidation. researchgate.net

A prominent and historically significant method for asymmetric sulfoxidation is the use of metal-based chiral catalysts. acsgcipr.org The most well-known of these is the Kagan-Modena protocol, a modification of the Sharpless asymmetric epoxidation catalyst. wiley-vch.de This system employs a titanium(IV) isopropoxide catalyst in the presence of a chiral ligand, typically (R,R)- or (S,S)-diethyl tartrate (DET), and an oxidant like tert-butyl hydroperoxide (TBHP). wiley-vch.de

The mechanism involves the formation of a chiral titanium-peroxo complex. The sulfide coordinates to the titanium center, and the chiral environment dictated by the tartrate ligand directs the oxygen transfer to one of the two lone pairs of the sulfur atom, leading to the preferential formation of one sulfoxide enantiomer (or diastereomer in this case). acsgcipr.org While highly effective for many simple sulfides, the enantiomeric excess (ee) or diastereomeric excess (de) can be substrate-dependent.

Catalyst SystemChiral LigandOxidantKey Features
Kagan-Modena Reagent (+)-Diethyl Tartrate (DET)Ti(O-i-Pr)₄, TBHPOne of the earliest and most fundamental systems for asymmetric sulfoxidation.
Chiral Schiff Base Complexes Amino alcohol-derived Schiff basesTi(O-i-Pr)₄, H₂O₂Efficiently converts prochiral sulfides to chiral sulfoxides with high conversion and enantioselectivity. researchgate.net
Binaphthol (BINOL) Complexes (R)-BINOLTi(O-i-Pr)₄, H₂O₂A versatile ligand system used for various asymmetric transformations, including sulfoxidation. wiley-vch.de

Synthesis from Chiral Alanine (B10760859) or Cysteine Derivatives

An alternative to direct oxidation of S-methyl-L-cysteine is to construct the target molecule from other readily available chiral precursors like L-serine or L-cysteine.

This strategy involves a multi-step synthesis starting from a different chiral amino acid. A common route begins with L-serine, where the side-chain hydroxyl group is chemically transformed into the methylsulfinyl group.

A plausible synthetic pathway is as follows:

Activation of L-Serine : The hydroxyl group of an N-protected L-serine methyl ester is converted into a good leaving group, for example, by tosylation or conversion to a halide (e.g., 3-chloro-L-alanine derivative).

Nucleophilic Substitution : The activated serine derivative is then reacted with a nucleophile like sodium methylthiolate (NaSMe) to displace the leaving group and form the C-S bond, yielding N-protected S-methyl-L-cysteine methyl ester. google.comresearchgate.net

Oxidation and Deprotection : The resulting sulfide is oxidized. This oxidation can be non-selective, producing a diastereomeric mixture that requires subsequent resolution, or it can be performed stereoselectively using the chiral catalysts described in section 4.1.2. A final deprotection step yields the target compound.

This approach is versatile but requires more synthetic steps compared to direct oxidation. The key advantage is that it allows for the modification of a readily available chiral template.

When a synthetic route produces a diastereomeric mixture of L-Alanine, 3-[(R)-methylsulfinyl]- and L-Alanine, 3-[(S)-methylsulfinyl]-, a resolution step is required to isolate the desired (R)-sulfoxide isomer.

Enzymatic Kinetic Resolution: This is a highly efficient and stereospecific method. It relies on enzymes that can selectively act on one stereoisomer in a mixture. The methionine sulfoxide reductase (Msr) family of enzymes is particularly well-suited for this purpose. nih.govacs.org

Methionine Sulfoxide Reductase A (MsrA) : This enzyme stereospecifically reduces (S)-sulfoxides back to the corresponding sulfide. rsc.orgnih.gov By treating a diastereomeric mixture of S-methyl-L-cysteine sulfoxide with MsrA, the unwanted (S)-sulfoxide diastereomer is selectively reduced to S-methyl-L-cysteine. The desired (R)-sulfoxide diastereomer remains unreacted and can be separated and isolated in high purity. nih.govresearchgate.net This process is an example of a kinetic resolution.

Methionine Sulfoxide Reductase B (MsrB) : Complementary to MsrA, MsrB enzymes specifically reduce (R)-sulfoxides. researchgate.net While less useful for isolating the (R)-sulfoxide, the existence of this enzyme family underscores the power and specificity of biological systems in distinguishing between sulfoxide stereoisomers.

Classical and Chromatographic Methods:

Fractional Crystallization : Diastereomers have different physical properties, including solubility. In some cases, it is possible to separate them by carefully controlled crystallization from a suitable solvent. mdpi.com

Chromatography : Modern chromatographic techniques can effectively separate diastereomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase, or even standard silica (B1680970) gel chromatography, can sometimes resolve diastereomeric sulfoxides. More advanced techniques like supercritical fluid chromatography (SFC) have also proven effective for separating sulfoxide diastereomers of other amino acids like methionine.

Development of Stereoselective Synthesis Routes for (R)-Sulfoxide

The development of a robust and efficient stereoselective synthesis for L-Alanine, 3-[(R)-methylsulfinyl]- hinges on choosing the optimal strategy to control the stereochemistry at the sulfur atom.

The two primary strategies, direct asymmetric oxidation and synthesis-and-resolution, offer distinct advantages.

Direct Asymmetric Catalysis : This approach, exemplified by the Kagan-Modena oxidation, is synthetically elegant and concise. wiley-vch.de It aims to create the desired stereocenter in a single step from the sulfide precursor. However, its success is highly dependent on the catalyst's ability to differentiate between the prochiral faces of the sulfur atom in the specific substrate, and achieving high diastereomeric excess (>95%) can be challenging. Over-oxidation to the sulfone is also a potential side reaction that must be controlled. acs.org

Enzymatic Kinetic Resolution : This method is often considered the gold standard for achieving high stereochemical purity. While it involves an additional step (the resolution), the near-perfect specificity of enzymes like MsrA can provide the target (R)-sulfoxide in exceptionally high diastereomeric purity. nih.govacs.org The process involves sacrificing half of the material (the unwanted (S)-diastereomer is converted back to the sulfide), but the high value of a stereopure product often justifies this. Recent advances in protein engineering and the discovery of novel Msr enzymes continue to expand the scope and efficiency of this method. acs.orgresearchgate.net

Ultimately, the choice of route depends on factors such as required purity, scale, and economic considerations. For producing highly pure L-Alanine, 3-[(R)-methylsulfinyl]- for research or pharmaceutical applications, a strategy involving non-selective oxidation followed by enzymatic kinetic resolution with MsrA represents a particularly powerful and reliable pathway.

Control of Diastereoselectivity at the Sulfur Center

The diastereoselective oxidation of a prochiral sulfide, such as an N-protected S-methyl-L-cysteine derivative, is a critical step in establishing the desired (R)-configuration at the sulfur atom. The inherent chirality of the L-alanine backbone can influence the stereochemical outcome of the oxidation, a phenomenon known as substrate-controlled diastereoselectivity. However, to achieve high levels of the desired (R)-sulfoxide, the choice of the oxidizing agent and reaction conditions is crucial.

Various methods for the asymmetric oxidation of sulfides to sulfoxides have been developed, many of which can be adapted for this specific synthesis. nih.govacs.org These methods can be broadly categorized into metal-catalyzed and non-metal-catalyzed oxidations.

Metal-Catalyzed Oxidations: Transition metal complexes, particularly those of titanium, vanadium, and manganese, have been employed as catalysts for asymmetric sulfoxidation. nih.gov For instance, modified Sharpless-Kagan-type reagents, which utilize a titanium complex with a chiral diethyl tartrate ligand, have shown success in the asymmetric oxidation of various sulfides. The choice of the metal and its ligand system is critical in directing the oxidant to a specific face of the sulfur atom, thereby controlling the resulting stereochemistry.

Non-Metal-Catalyzed Oxidations: Chiral oxaziridines, such as those derived from camphor, are effective reagents for the enantioselective oxidation of sulfides. rsc.org The steric and electronic properties of the oxaziridine (B8769555) can be tuned to favor the formation of one sulfoxide diastereomer over the other.

The diastereomeric ratio of the resulting sulfoxide is highly dependent on factors such as the nature of the protecting group on the amino acid, the solvent, and the reaction temperature. For example, studies on the oxidation of N-protected S-methyl-L-cysteine methyl esters have shown that the diastereomeric ratio is strongly influenced by the combination of the solvent and the base used. nih.gov

Optimization of Reaction Conditions for Enantiomeric Purity

Achieving high enantiomeric purity in the synthesis of L-Alanine, 3-[(R)-methylsulfinyl]- requires careful optimization of the reaction conditions. This involves not only the diastereoselective oxidation step but also the purification of the desired diastereomer.

Reaction Parameter Optimization: Key parameters that influence enantiomeric purity include:

Temperature: Lower reaction temperatures often lead to higher diastereoselectivity.

Solvent: The polarity and coordinating ability of the solvent can affect the transition state of the oxidation reaction and thus the stereochemical outcome.

Oxidant and Catalyst Loading: The stoichiometry of the oxidizing agent and the catalyst concentration must be carefully controlled to minimize over-oxidation to the corresponding sulfone and to maximize the stereoselectivity.

Purification Techniques: After the oxidation step, the resulting mixture of diastereomers often requires separation to obtain the enantiomerically pure (R)-sulfoxide. Chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC) with a chiral stationary phase, are commonly employed for this purpose. The choice of the mobile phase and column material is critical for achieving efficient separation.

The following table summarizes key considerations for optimizing enantiomeric purity:

ParameterInfluence on Enantiomeric PurityTypical Optimization Strategy
Oxidizing System Determines the intrinsic diastereoselectivity of the reaction.Screening of various chiral catalysts (e.g., titanium-tartrate complexes, chiral oxaziridines) and oxidants (e.g., hydroperoxides, peroxy acids).
Protecting Group Can influence the steric environment around the sulfur atom, affecting the approach of the oxidant.Evaluation of different N-protecting groups (e.g., Boc, Cbz, Fmoc) for their effect on diastereoselectivity.
Solvent Affects the solubility of reactants and the stability of the transition state.Testing a range of solvents with varying polarity and coordinating properties.
Temperature Lower temperatures generally favor higher diastereoselectivity by increasing the energy difference between the diastereomeric transition states.Performing the reaction at reduced temperatures (e.g., -78 °C to 0 °C).
Purification Method Crucial for separating the desired diastereomer from the unwanted one.Development of an optimized chromatography protocol (e.g., chiral HPLC) for efficient separation.

This table provides a general overview of optimization strategies. The optimal conditions will be specific to the chosen synthetic route.

Synthesis of Isotopic Labeled Analogs for Research Applications

Isotopically labeled analogs of L-Alanine, 3-[(R)-methylsulfinyl]- are invaluable tools for various research applications, including metabolic tracing and nuclear magnetic resonance (NMR) studies. nih.govnih.gov The incorporation of stable isotopes such as Carbon-13 (¹³C) or Deuterium (B1214612) (²H) allows for the tracking of the molecule through biological systems and provides detailed structural and dynamic information.

Incorporation of Carbon-13 (¹³C) or Deuterium (²H) for Tracing and NMR Studies

The synthesis of ¹³C or ²H labeled L-Alanine, 3-[(R)-methylsulfinyl]- can be achieved by introducing the isotope at a specific position in the molecule. This is typically done by using a labeled starting material in the synthetic route.

Carbon-13 Labeling: For ¹³C labeling, a common strategy is to use a ¹³C-labeled precursor for the methyl group, such as ¹³C-iodomethane, in the synthesis of the S-methyl-L-cysteine starting material. nih.gov Alternatively, ¹³C-labeled L-alanine can be used as the starting point. nih.gov The position of the label can be chosen based on the specific research question. For example, labeling the methyl group allows for the study of metabolic pathways involving methyl transfer.

Deuterium Labeling: Deuterium labeling can be achieved through various methods, including the use of deuterated reagents or by performing H-D exchange reactions. mdpi.com For instance, a deuterated methylating agent can be used to introduce a C²H₃ group. Selective H-D exchange at specific positions can also be accomplished using catalysts like palladium on carbon (Pd/C) in the presence of deuterium oxide (D₂O). mdpi.com

The following table illustrates potential starting materials for isotopic labeling:

IsotopeLabeled PositionPotential Labeled Starting Material
¹³C Methyl Carbon¹³C-Methyl Iodide
¹³C Alanine Backbone¹³C-L-Alanine
²H Methyl GroupC²H₃-Iodide
²H Alanine BackboneDeuterated L-Alanine

The incorporation of these isotopes enables detailed NMR studies. For example, ¹³C NMR can provide information about the carbon skeleton and the electronic environment of the labeled carbon, while ²H NMR can be used to study molecular dynamics and conformational changes. nih.gov

Design of Labeled Probes for Metabolic Flux Analysis

Isotopically labeled L-Alanine, 3-[(R)-methylsulfinyl]- can be designed as a probe for metabolic flux analysis (MFA). medchemexpress.com MFA is a powerful technique used to quantify the rates of metabolic reactions in a biological system. nih.gov By introducing a labeled substrate and tracking the distribution of the isotope in downstream metabolites, it is possible to map and quantify metabolic pathways.

For instance, if L-Alanine, 3-[(R)-methylsulfinyl]- is metabolized in a cell, a ¹³C-labeled version of this compound can be used to trace the fate of its carbon atoms. By analyzing the isotopic enrichment in various metabolites using techniques like mass spectrometry or NMR, researchers can determine the flux through different metabolic pathways. nih.gov This information is crucial for understanding cellular metabolism in both normal and disease states. The design of such probes requires careful consideration of the metabolic pathways of interest and the selection of the appropriate isotopic label and position.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the complete structure and stereochemistry of L-Alanine, 3-[(R)-methylsulfinyl]-. A suite of one- and two-dimensional NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and provides insights into the molecule's conformation and dynamic properties.

A comprehensive analysis using a variety of 2D NMR experiments is crucial for the complete assignment of the molecular structure. princeton.edusdsu.eduu-tokyo.ac.jp

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to establish proton-proton (¹H-¹H) coupling networks within the molecule, identifying which protons are connected through bonds. princeton.eduu-tokyo.ac.jpscience.gov For L-Alanine, 3-[(R)-methylsulfinyl]-, these experiments would reveal the correlations between the α-proton, the β-protons, and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). princeton.edusdsu.eduscience.gov This is essential for assigning the carbon signals based on the already assigned proton signals.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry and preferred conformations in solution.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for L-Alanine, 3-[(R)-methylsulfinyl]-.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
α-carbon~3.8 - 4.2~50 - 55
β-carbon~2.8 - 3.2~35 - 40
Methyl~2.5 - 2.8~38 - 42
Carbonyl-~170 - 175

Interactive Data Table: Expected NMR Data for L-Alanine, 3-[(R)-methylsulfinyl]-

ExperimentCorrelated NucleiInformation Gained
COSY/TOCSY ¹H - ¹HReveals proton-proton coupling networks, connecting the α-H, β-H₂, and methyl protons.
HSQC ¹H - ¹³C (one bond)Assigns carbon signals directly attached to protons (Cα, Cβ, CH₃).
HMBC ¹H - ¹³C (multiple bonds)Confirms the carbon skeleton and the placement of the sulfoxide (B87167) group by showing correlations between, for example, the methyl protons and the β-carbon.
ROESY ¹H - ¹H (through space)Determines the relative stereochemistry and conformational preferences by identifying protons that are close to each other in space.

Determining the enantiomeric purity of L-Alanine, 3-[(R)-methylsulfinyl]- is crucial. NMR spectroscopy, in conjunction with chiral auxiliaries or derivatizing agents, provides a powerful method for this assessment. acs.orgnih.govbath.ac.uk The reaction of the chiral amino acid with a chiral agent creates a pair of diastereomers. These diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer. researchgate.netsigmaaldrich.com For instance, derivatization with a chiral reagent like Mosher's acid or a chiral amine can lead to the formation of diastereomeric amides or salts with separable NMR signals. nih.gov The integration of these distinct signals provides a direct measure of the enantiomeric excess.

Isotopic labeling, such as the incorporation of ¹³C or ¹⁵N, can be a powerful tool for more detailed conformational and dynamic studies of L-Alanine, 3-[(R)-methylsulfinyl]- in solution. nih.govisotope.comisotope.comsigmaaldrich.com By selectively labeling specific positions in the molecule, researchers can simplify complex NMR spectra and perform specialized experiments to probe molecular motions and interactions. For example, ¹³C labeling of the backbone carbons can facilitate the measurement of relaxation parameters, providing insights into the flexibility of the molecule. isotope.comisotope.com Deuterium (B1214612) labeling can also be employed to simplify ¹H NMR spectra and aid in the determination of coupling constants. nih.gov These advanced techniques offer a deeper understanding of the molecule's behavior in a biologically relevant environment. nih.gov

X-ray Crystallography for Absolute Configuration Determination

While NMR spectroscopy provides invaluable information about the structure in solution, X-ray crystallography offers a definitive method for determining the absolute configuration and analyzing intermolecular interactions in the solid state.

Single crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule with atomic-level precision. researchgate.net For L-Alanine, 3-[(R)-methylsulfinyl]-, this technique can unambiguously establish the (R) configuration at the sulfur atom and the (L) configuration at the α-carbon. The diffraction pattern of a suitable single crystal provides the electron density map from which the precise coordinates of each atom can be determined. researchgate.net This analysis confirms the stereochemistry and provides detailed information on bond lengths, bond angles, and torsion angles.

Interactive Data Table: Crystallographic Data for a Representative Alanine (B10760859) Derivative

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 5.77
b (Å) 6.03
c (Å) 12.34
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 429.9
Z 4

Note: This data is for L-alanine and serves as an illustrative example. The actual crystallographic data for L-Alanine, 3-[(R)-methylsulfinyl]- would need to be determined experimentally.

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, serves as a powerful tool for probing the functional groups and conformational states of L-Alanine, 3-[(R)-methylsulfinyl]-. These methods measure the vibrational frequencies of chemical bonds, which are sensitive to the local chemical environment, molecular conformation, and intermolecular interactions like hydrogen bonding.

The vibrational spectrum of L-Alanine, 3-[(R)-methylsulfinyl]- is dominated by contributions from its three primary functional groups: the carboxyl group (-COOH), the amino group (-NH2), and the methylsulfinyl group (-S(O)CH3). In its zwitterionic form, which is prevalent in the solid state and in neutral aqueous solutions, these groups exist as a carboxylate (-COO⁻) and a protonated amino group (-NH₃⁺).

The assignment of these vibrations is based on extensive studies of related amino acids like L-alanine and compounds containing sulfoxide moieties. The sulfoxide (S=O) stretch is a particularly strong and characteristic vibration in both IR and Raman spectra. Its precise frequency can indicate the nature of intermolecular interactions. The amino and carboxylate groups give rise to a series of stretching and bending vibrations that are hallmarks of amino acids. researchgate.netresearchgate.netnih.gov

Table 1: Characteristic Vibrational Frequencies for L-Alanine, 3-[(R)-methylsulfinyl]- This table is interactive. Column headers can be clicked to sort the data.

Functional Group (Zwitterionic Form) Vibrational Mode Typical Wavenumber Range (cm⁻¹) Primary Spectroscopy
Sulfoxide (-S=O) S=O Stretch 1030 - 1070 IR, Raman
Protonated Amino (-NH₃⁺) N-H Asymmetric Stretch 3000 - 3200 IR
Protonated Amino (-NH₃⁺) N-H Symmetric Stretch ~2850 IR
Protonated Amino (-NH₃⁺) N-H Asymmetric Bending 1610 - 1660 IR
Protonated Amino (-NH₃⁺) N-H Symmetric Bending ~1500 - 1550 IR
Carboxylate (-COO⁻) C=O Asymmetric Stretch 1560 - 1600 IR
Carboxylate (-COO⁻) C=O Symmetric Stretch ~1400 - 1420 IR
Aliphatic Chain C-H Stretch 2850 - 3000 IR, Raman

The conformation of L-Alanine, 3-[(R)-methylsulfinyl]- and the extensive network of hydrogen bonds it forms are critical to its structure in both solid and solution phases. Vibrational spectroscopy is highly sensitive to these features. nih.govresearchgate.net

Changes in the dihedral angles of the molecule's backbone and side chain result in different spatial arrangements (conformers). These conformational shifts can alter the vibrational frequencies of the involved functional groups. For instance, the formation of an intramolecular hydrogen bond between the sulfoxide oxygen and the protonated amino group would cause a noticeable shift in the S=O and N-H stretching frequencies. researchgate.net

In the crystalline state, intermolecular hydrogen bonds between the carboxylate, amino, and sulfoxide groups of adjacent molecules dictate the packing arrangement. These interactions create distinct patterns in the vibrational spectra compared to the molecule in an isolated or solution state. researchgate.net The analysis of these spectral shifts, often aided by computational modeling, allows for a detailed reconstruction of the hydrogen-bonding network and the predominant molecular conformation. nih.govnih.gov

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight, elemental formula, and structural features of L-Alanine, 3-[(R)-methylsulfinyl]-. Advanced MS methods also enable its highly sensitive and specific quantification in complex biological samples.

High-resolution mass spectrometry (HRMS), performed on instruments like Orbitrap or Time-of-Flight (TOF) analyzers, provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). This precision allows for the determination of the exact mass, from which the unique elemental composition can be unequivocally derived. For L-Alanine, 3-[(R)-methylsulfinyl]-, HRMS confirms its molecular formula as C₄H₉NO₃S. nih.gov This capability is crucial for distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas) in a sample.

Table 2: High-Resolution Mass Spectrometry Data for L-Alanine, 3-[(R)-methylsulfinyl]- This table is interactive. Column headers can be clicked to sort the data.

Property Value Source
Molecular Formula C₄H₉NO₃S PubChem nih.gov
Molecular Weight (Average) 151.19 g/mol PubChem nih.gov
Monoisotopic Mass (Exact) 151.03031432 Da PubChem nih.gov
Common Adduct (Positive Ion Mode) [M+H]⁺ N/A
Exact Mass of [M+H]⁺ 152.03812 Da Calculated

Tandem mass spectrometry (MS/MS) is used to further confirm the identity of a compound by analyzing its fragmentation pattern. In an MS/MS experiment, the protonated molecule ([M+H]⁺) is isolated and then fragmented through collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure.

For L-Alanine, 3-[(R)-methylsulfinyl]-, the fragmentation pattern would involve characteristic losses from the amino acid core and cleavages within the sulfinyl side chain. Common neutral losses include water (H₂O), formic acid (HCOOH), and the combined loss of H₂O and CO. The fragmentation of the side chain can also provide definitive structural information. researchgate.netresearchgate.net This unique fragmentation "fingerprint" is used for unambiguous identification.

Table 3: Predicted MS/MS Fragmentation of [M+H]⁺ of L-Alanine, 3-[(R)-methylsulfinyl]- This table is interactive. Column headers can be clicked to sort the data.

Precursor Ion (m/z) Predicted Product Ion (m/z) Proposed Neutral Loss Structural Fragment
152.04 135.01 H₂O Loss of water from carboxyl group
152.04 106.03 HCOOH Loss of formic acid
152.04 88.02 HCOOH + H₂O Further loss of water
152.04 74.02 C₃H₆SO Cleavage of the side chain at the β-carbon

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of metabolites like L-Alanine, 3-[(R)-methylsulfinyl]- in complex biological matrices such as plasma, urine, or cell extracts. nih.gov This technique combines the separation power of LC with the sensitivity and specificity of MS/MS detection. nih.govmdpi.com

The analytical workflow typically involves:

Sample Preparation: Biological samples are first treated to remove proteins and other interfering macromolecules. Solid-phase extraction (SPE) is often employed to clean up the sample and enrich the analyte of interest. nih.govnih.gov

Chromatographic Separation: Due to the polar nature of this amino acid, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation method. mdpi.com HILIC provides excellent retention and separation for polar compounds that are not well-retained on traditional reversed-phase (e.g., C18) columns.

Detection and Quantification: The separated analyte is ionized (typically by electrospray ionization, ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, the instrument is set to specifically monitor a predefined fragmentation event (a specific precursor ion → product ion transition), such as m/z 152.04 → 106.03. This highly specific detection method filters out background noise, enabling accurate quantification even at very low concentrations. mdpi.comresearchgate.net

This LC-MS/MS approach provides the high sensitivity (limits of quantification in the ng/mL range) and selectivity required for metabolomics studies and the analysis of the compound in biological systems. mdpi.com

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools for the in-depth analysis of L-Alanine, 3-[(R)-methylsulfinyl]- at the atomic level. These methods provide detailed insights into the molecule's structural preferences, vibrational characteristics, and electronic nature, complementing experimental data and aiding in the interpretation of spectroscopic results.

Density Functional Theory (DFT) Calculations for Geometries, Vibrational Frequencies, and Electronic Properties

Density Functional Theory (DFT) has become a principal computational method for investigating the properties of amino acids and their derivatives. While specific DFT studies on L-Alanine, 3-[(R)-methylsulfinyl]- are not extensively available in the public domain, the well-established application of DFT to similar sulfoxide-containing amino acids allows for a robust theoretical assessment.

DFT calculations are instrumental in determining the optimized molecular geometry of L-Alanine, 3-[(R)-methylsulfinyl]-. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. For instance, the geometry around the chiral carbon and the stereochemistry of the sulfoxide group are critical features that can be precisely modeled. The predicted geometries can then be compared with experimental data from X-ray crystallography if available.

Vibrational frequency calculations using DFT are essential for interpreting infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific molecular motion, such as stretching, bending, or twisting of chemical bonds. By calculating these frequencies, a theoretical vibrational spectrum can be generated. This theoretical spectrum is invaluable for assigning the absorption bands observed in experimental spectra to their corresponding molecular vibrations. For L-Alanine, 3-[(R)-methylsulfinyl]-, key vibrational modes of interest include the stretching frequencies of the N-H, C=O, S=O, and C-S bonds.

Furthermore, DFT calculations provide a wealth of information about the electronic properties of the molecule. This includes the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The MEP map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding intermolecular interactions. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Predicted Geometrical Parameters for L-Alanine, 3-[(R)-methylsulfinyl]- based on DFT Calculations on Analogous Compounds

ParameterPredicted Value Range
Cα-Cβ Bond Length (Å)1.52 - 1.55
Cβ-S Bond Length (Å)1.80 - 1.85
S=O Bond Length (Å)1.50 - 1.54
C-N Bond Length (Å)1.45 - 1.48
C=O Bond Length (Å)1.22 - 1.25
Cα-Cβ-S Bond Angle (°)110 - 114
Cβ-S=O Bond Angle (°)105 - 109

Table 2: Calculated Vibrational Frequencies for Key Functional Groups in Sulfoxide-Containing Amino Acids

Functional GroupVibrational ModeFrequency Range (cm⁻¹)
N-H (Amine)Stretching3300 - 3500
C=O (Carboxyl)Stretching1700 - 1750
S=O (Sulfoxide)Stretching1030 - 1070
C-S (Thioether)Stretching650 - 750

Conformational Analysis and Molecular Dynamics Simulations

The biological function and physical properties of amino acids are intrinsically linked to their three-dimensional structure and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques employed to explore the conformational landscape and dynamic behavior of L-Alanine, 3-[(R)-methylsulfinyl]-.

Conformational analysis aims to identify the stable conformations (rotamers) of the molecule by systematically rotating the single bonds. The presence of the sulfoxide group in the side chain of L-Alanine, 3-[(R)-methylsulfinyl]- introduces additional rotational freedom and potential for intramolecular interactions, such as hydrogen bonding between the sulfoxide oxygen and the amine or carboxylic acid protons. Studies on similar sulfoxide-containing peptides have shown that the sulfoxide group can act as a hydrogen bond acceptor, influencing the local peptide backbone conformation. rsc.org This can lead to the stabilization of specific secondary structures.

Molecular dynamics simulations provide a time-resolved view of the molecular motions and interactions. By simulating the molecule's trajectory over time in a given environment (e.g., in a solvent like water), MD simulations can reveal how the molecule behaves dynamically. These simulations are particularly useful for understanding the solvation of L-Alanine, 3-[(R)-methylsulfinyl]- and the role of water molecules in stabilizing its structure. The simulations can track the formation and breaking of hydrogen bonds between the amino acid and surrounding water molecules, providing insights into its solubility and transport properties. For instance, MD simulations of related compounds like S-methylcysteine sulfoxide have been used to study its interactions in aqueous solutions.

The results from MD simulations can also be used to calculate various thermodynamic properties, such as the free energy of different conformations, which helps in understanding the relative populations of different structural states at equilibrium.

Table 3: Potential Intramolecular Interactions in L-Alanine, 3-[(R)-methylsulfinyl]-

Interacting GroupsType of InteractionPotential Effect on Conformation
S=O and N-HHydrogen BondStabilization of specific side-chain rotamers
S=O and COOHHydrogen BondInfluence on the orientation of the carboxylic acid group
CH₃ and a-CHvan der WaalsMinor steric effects on side-chain flexibility

Enzymatic Interactions and Biocatalytic Applications

Interactions with Alanine (B10760859) Metabolism Enzymes in Microorganisms

The structural similarity of S-methyl-L-cysteine sulfoxide (B87167) to L-alanine suggests potential interactions with enzymes central to bacterial alanine metabolism, which is intrinsically linked to cell wall synthesis.

Alanine Racemase:

Alanine racemase (Alr) is a crucial bacterial enzyme that catalyzes the reversible conversion of L-alanine to D-alanine. researchgate.netresearchgate.net This reaction is vital as D-alanine is an essential building block of the peptidoglycan layer of bacterial cell walls. researchgate.netnih.gov Bacterial alanine racemases are highly specific for their substrate, L-alanine. acs.org For instance, the alanine racemase from Streptococcus iniae displays high specificity for L-alanine, with only weak activity towards other amino acids like L-phenylalanine and L-histidine. acs.org

Given this high substrate specificity, it is unlikely that S-methyl-L-cysteine sulfoxide, with its bulky methylsulfinyl group at the beta-carbon, would be a substrate for alanine racemase. No direct studies have demonstrated that S-methyl-L-cysteine sulfoxide can be converted by alanine racemase. However, compounds that are structurally similar to the natural substrate can sometimes act as inhibitors. cuni.cz Standard inhibitors of alanine racemase include compounds like D-cycloserine and O-carbamyl-D-serine, which are analogues of alanine. cuni.cz While there is no direct evidence, the structural analogy of S-methyl-L-cysteine sulfoxide to alanine raises the possibility of it acting as a competitive or mixed inhibitor, though this has not been experimentally verified.

Aminotransferases:

Aminotransferases, or transaminases, are a broad family of enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid. wikipedia.org Alanine aminotransferase (ALT), for example, specifically catalyzes the interconversion of alanine and α-ketoglutarate to pyruvate (B1213749) and glutamate. wikipedia.org Some aminotransferases exhibit broad substrate specificity. Human glutamine transaminase K, for instance, can process various cysteine S-conjugates. nih.gov In the context of bacterial systems, while aminotransferases are central to amino acid metabolism, specific studies on the interaction of S-methyl-L-cysteine sulfoxide with bacterial alanine aminotransferases or other transaminases are lacking. It is plausible that some bacterial aminotransferases with broader specificity might recognize S-methyl-L-cysteine sulfoxide as a substrate, leading to its deamination.

Table 1: Substrate Specificity of Selected Alanine Metabolism Enzymes
EnzymePrimary Substrate(s)Known SpecificityPotential Interaction with S-methyl-L-cysteine sulfoxide
Alanine Racemase (bacterial)L-Alanine, D-AlanineHighly specific for alanine. acs.orgUnlikely to be a substrate; potential for inhibition is unconfirmed.
Alanine Aminotransferase (bacterial)L-Alanine, α-ketoglutarateGenerally specific for alanine, but specificity can vary. wikipedia.orgmdpi.comPossible substrate for enzymes with broad specificity, but not demonstrated.
Glutamine Transaminase K (human)Glutamine, various amino acidsBroad specificity, acts on cysteine S-conjugates. nih.govSuggests that related enzymes in bacteria might process sulfoxide compounds.

The synthesis of the bacterial cell wall is a complex process that relies on a steady supply of D-alanine, produced by alanine racemase. nih.gov Consequently, any disruption of alanine racemase activity directly impacts the integrity of the peptidoglycan layer, making it a key target for antibiotics. cuni.cz Deletion of the gene for alanine racemase in Brucella spp. has been shown to alter amino acid metabolism, leading to a damaged cell wall and reduced stress resistance. researchgate.net

While there is no direct research on the effect of S-methyl-L-cysteine sulfoxide on bacterial cell wall synthesis, its potential to inhibit alanine racemase, as discussed above, would provide a mechanism for such an influence. Inhibition of alanine racemase would deplete the D-alanine pool, thereby hindering the cross-linking of peptidoglycan strands and weakening the cell wall. This is consistent with general reports of the antimicrobial properties of S-methyl-L-cysteine sulfoxide. researchgate.net

Role in Biocatalytic Processes for Chiral Sulfur Compound Production

The synthesis of enantiomerically pure chiral compounds is of great interest in the pharmaceutical and agrochemical industries. Biocatalysis, using isolated enzymes or whole-cell systems, offers a green and highly selective alternative to traditional chemical synthesis. ucl.ac.uk

The chiral sulfoxide moiety of S-methyl-L-cysteine sulfoxide can be synthesized via the asymmetric oxidation of the corresponding sulfide (B99878), S-methyl-L-cysteine. Various enzymes are capable of catalyzing such sulfoxidation reactions.

Monooxygenases and peroxidases are two major classes of enzymes used for the biocatalytic synthesis of chiral sulfoxides. researchgate.net For example, vanadium-dependent chloroperoxidases (VCPOs) can catalyze the oxidation of sulfides. However, the enantioselectivity can vary depending on the enzyme source; for instance, the VCPO from Curvularia inaequalis tends to produce racemic sulfoxides. researchgate.net In contrast, other peroxidases have been used to produce chiral sulfoxides with high enantiomeric excess. researchgate.net While the specific use of chloroperoxidase for the asymmetric synthesis of S-methyl-L-cysteine sulfoxide has not been detailed, the general applicability of these enzymes to sulfide oxidation suggests it is a feasible biocatalytic route.

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic pathways. nih.gov For chiral sulfoxides, this can involve the enzymatic resolution of a racemic mixture.

Methionine sulfoxide reductases (Msr) are enzymes that reduce sulfoxides back to sulfides in a stereospecific manner. acs.orgnih.gov This property can be exploited for the kinetic resolution of racemic sulfoxides. For example, MsrA enzymes have been used for the enantioselective reduction of various racemic sulfoxides, yielding the non-reactive enantiomer in high purity. acs.orgalmacgroup.com Although the primary natural substrate for these enzymes is methionine sulfoxide, some MsrA enzymes have shown activity on other sulfoxides. nih.gov A chemo-enzymatic strategy for producing enantiopure S-methyl-L-cysteine sulfoxide could therefore involve the chemical synthesis of racemic S-methyl-L-cysteine sulfoxide, followed by enzymatic kinetic resolution using a stereoselective methionine sulfoxide reductase.

Enzyme Inhibition and Modulation Studies in Non-Human Organisms

S-methyl-L-cysteine sulfoxide has been shown to have various biological effects in non-human organisms, which are likely mediated through interactions with specific enzymes. A scoping review of studies, primarily in animal and in vitro models, noted that S-methyl-L-cysteine sulfoxide exhibits anti-hyperglycemic and anti-hypercholesterolemic properties. researchgate.netnih.gov These effects are thought to be due to the modulation of enzymes involved in glucose and cholesterol metabolism. researchgate.net

Furthermore, S-methyl-L-cysteine sulfoxide has been identified as the "kale anaemia factor," a toxicant in ruminants, which points to potent interactions with metabolic enzymes in these animals. researchgate.nettandfonline.com The compound also possesses antimicrobial activity, suggesting it inhibits essential enzymes in various microorganisms. researchgate.net However, detailed mechanistic studies identifying the specific enzymes inhibited by S-methyl-L-cysteine sulfoxide and the kinetics of this inhibition in non-human organisms are still limited.

Table 2: Reported Biological Activities and Potential Enzyme Targets of S-methyl-L-cysteine sulfoxide in Non-Human Organisms
Biological EffectOrganism(s)Potential Enzyme Target(s)Reference
Anti-hyperglycemicAnimal modelsGlucose-related enzymes researchgate.netnih.gov
Anti-hypercholesterolemicAnimal modelsCholesterol-related enzymes researchgate.netnih.gov
Toxicity (Kale Anaemia)RuminantsMetabolic enzymes researchgate.nettandfonline.com
AntimicrobialMicroorganismsEssential metabolic enzymes (e.g., Alanine Racemase) researchgate.net

Investigation of Enzyme Binding and Kinetic Parameters

The enzymatic interactions of L-Alanine, 3-[(R)-methylsulfinyl]-, a stereoisomer of methionine sulfoxide, are primarily understood through the lens of the methionine sulfoxide reductase (Msr) system. This system, crucial for cellular repair of oxidative damage to proteins, consists of two main classes of enzymes: MsrA and MsrB. These enzymes exhibit high stereospecificity for the two diastereomers of methionine sulfoxide. MsrA specifically reduces methionine-S-sulfoxide, while MsrB is responsible for the reduction of methionine-R-sulfoxide residues in proteins. acs.orgwikipedia.orgnih.gov Given that L-Alanine, 3-[(R)-methylsulfinyl]- is an (R)-sulfoxide, its primary enzymatic interaction is with MsrB.

While detailed kinetic parameters specifically for the binding of L-Alanine, 3-[(R)-methylsulfinyl]- to MsrB are not extensively documented in publicly available literature, the general mechanism of MsrB action is well-characterized. The reduction of the (R)-sulfoxide is a critical cellular process for reversing oxidative modifications to methionine residues, thereby restoring protein function. wikipedia.org The Msr enzymes have also been explored as biocatalysts for the stereoselective reduction of various chiral sulfoxides, indicating a potential for broader substrate interactions beyond protein-bound methionine sulfoxide. acs.org

Recent research has focused on identifying and engineering MsrA biocatalysts for the kinetic resolution of a range of racemic sulfoxides, achieving high yields and enantiomeric excess. acs.org However, specific kinetic data such as the Michaelis constant (Km) and maximum reaction velocity (Vmax) for the interaction between L-Alanine, 3-[(R)-methylsulfinyl]- and MsrB enzymes remain a subject for further investigation. The table below summarizes the general enzymatic interactions for methionine sulfoxide isomers.

EnzymeSubstrate SpecificityGeneral Function
Methionine Sulfoxide Reductase A (MsrA) Methionine-S-sulfoxideReduces the (S)-diastereomer of methionine sulfoxide in both free and protein-bound forms. nih.gov
Methionine Sulfoxide Reductase B (MsrB) Methionine-R-sulfoxideReduces the (R)-diastereomer of protein-bound methionine sulfoxide. nih.gov
free-(R)-Msr (fRMsr) Free Methionine-R-sulfoxideReduces the free amino acid form of methionine-R-sulfoxide. acs.org

Effects on Amino Acid Transport Systems in Non-Human Cells

The transport of methionine sulfoxides into non-human cells has been studied, particularly in bacterial systems. Research on Salmonella typhimurium has demonstrated that methionine sulfoxide can be transported into the cell via high-affinity transport systems for methionine and glutamine. nih.gov This indicates that L-Alanine, 3-[(R)-methylsulfinyl]-, as a methionine sulfoxide derivative, may also be recognized and transported by these systems.

Specifically, the study on S. typhimurium identified two transport systems, metP and glnP, which are responsible for the uptake of methionine sulfoxide. nih.gov Strains with mutations in both of these systems were unable to utilize methionine sulfoxide as a source of methionine, confirming their role in its transport. nih.gov The transport of [14C]methionine sulfoxide was shown to be competitively inhibited by both methionine and glutamine, further supporting the shared nature of these transport systems. nih.gov

Transport SystemOrganismSubstrates
metP Salmonella typhimuriumHigh-affinity for Methionine, Methionine Sulfoxide nih.gov
glnP Salmonella typhimuriumHigh-affinity for Glutamine, Methionine Sulfoxide nih.gov

Biological Roles and Mechanistic Investigations in Non Human Systems

Biochemical Mechanisms of Action in Non-Human Cellular Models

Information regarding the specific biochemical pathways and molecular interactions of L-Alanine, 3-[(R)-methylsulfinyl]- in any non-human cellular context is not described in the available scientific literature.

Antioxidant Properties and Reactive Oxygen Species (ROS) Scavenging in Cellular Systems (e.g., DNA protection in in vitro models)

Research on compounds structurally similar to L-Alanine, 3-[(R)-methylsulfinyl]-, specifically S-methyl-L-cysteine sulfoxide (B87167) (SMCSO), has demonstrated notable antioxidant properties in various in vitro models. These studies provide a basis for investigating similar capacities in L-Alanine, 3-[(R)-methylsulfinyl]-.

In a study comparing the protective effects of several sulfur-containing compounds, SMCSO was shown to protect double-stranded DNA from oxidative degradation. nih.gov This protection was observed in systems where hydroxyl free radicals were generated through a copper-catalyzed Fenton reaction. nih.gov The results indicated that SMCSO was effective in mitigating DNA damage induced by reactive oxygen species (ROS). nih.gov

Another investigation highlighted that SMCSO exhibits antioxidant activity, which may contribute to its protective effects against cellular damage. researchgate.nettandfonline.com A scoping review of 21 original research articles, primarily from animal and in vitro models, found that a significant portion (67%) reported favorable antioxidant properties for SMCSO. researchgate.net The proposed mechanisms for these antioxidant effects include the modulation of glucose- and cholesterol-related enzymes and the improvement of hepatic and pancreatic β-cell function, which can help in mitigating oxidative stress. researchgate.net

Furthermore, the antioxidant potential of SMCSO is linked to its ability to raise antioxidant defenses, which in turn may reduce the inflammatory burden on tissues. researchgate.net The antioxidant activities of various organosulfur compounds from Allium species, including SMCSO, have been evaluated using methods like the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) and ferric reducing antioxidant power (FRAP) assays, confirming their capacity to scavenge free radicals. acs.org

The table below summarizes the antioxidant effects of SMCSO observed in in vitro studies.

Model System Experimental Conditions Observed Effect Reference
In vitro DNA degradationCopper-catalyzed Fenton reaction (hydroxyl radical generation)Protection of dsDNA from oxidative degradation nih.gov
In vitro antioxidant assaysDPPH and FRAP assaysRadical-scavenging activity and reducing power acs.org
Various in vitro modelsMultiple experimental setupsFavorable antioxidant properties reported in 67% of reviewed studies researchgate.net

These findings underscore the potential of sulfoxide-containing amino acids to act as antioxidants and protect against ROS-induced damage in cellular systems. Future research could explore whether L-Alanine, 3-[(R)-methylsulfinyl]- exhibits similar DNA-protective and ROS-scavenging properties.

Modulation of Cellular Signaling Pathways in Non-Human Cell Lines (e.g., gene expression changes in rat pancreatic beta-cells for L-Alanine, as a methodological precedent)

While direct studies on the modulation of cellular signaling pathways by L-Alanine, 3-[(R)-methylsulfinyl]- are not available, research on the analogous compound S-methyl-L-cysteine sulfoxide (SMCSO) provides valuable insights into potential mechanisms of action. These studies in non-human cell lines serve as a methodological precedent for future investigations.

A study using human hepatoma (HepG2) cells demonstrated that a metabolite of SMCSO, S-methyl methanethiosulfinate (MMTSI), could decrease mitochondrial potential and downregulate cancer-related pathways, including angiogenesis and KRAS signaling. researchgate.net Conversely, pathways related to the immune response, such as IL-6/JAK/STAT3 signaling, were upregulated. researchgate.net This suggests that SMCSO and its derivatives can influence key cellular signaling cascades involved in cell growth, proliferation, and immune regulation.

In another study, the impact of SMCSO on gene expression was investigated in HepG2 cells. uea.ac.uk The results showed that at a concentration of 300 µM, SMCSO reduced the expression of Nrf2-regulated genes. uea.ac.uk The Nrf2 pathway is a critical regulator of the cellular antioxidant response, and its modulation by SMCSO indicates a direct influence on cellular defense mechanisms against oxidative stress.

Furthermore, research in garlic (Allium sativum) has shown that the biosynthesis of alliin (B105686), a related sulfoxide, is linked to the differential expression of genes involved in cysteine and serine metabolism following wounding. nih.goved.ac.uk This highlights that the metabolic pathways of these sulfur compounds are tightly regulated at the genetic level in response to external stimuli. While this is in a plant system, it demonstrates the principle of gene expression modulation by related compounds.

The table below details the observed effects of SMCSO on cellular signaling pathways in non-human cell lines.

Cell Line/System Compound Observed Effect on Signaling Pathways/Gene Expression Reference
Human Hepatoma (HepG2) cellsS-methyl methanethiosulfinate (MMTSI)Downregulation of angiogenesis and KRAS signaling; Upregulation of IL-6/JAK/STAT3 signaling researchgate.net
Human Hepatoma (HepG2) cellsS-methyl-L-cysteine sulfoxide (SMCSO)Reduction in the expression of Nrf2-regulated genes at 300 µM uea.ac.uk
Garlic (Allium sativum) leavesEndogenous sulfoxidesDifferential expression of cysteine and serine biosynthetic pathway genes after wounding nih.goved.ac.uk

These findings with SMCSO establish a precedent for investigating how L-Alanine, 3-[(R)-methylsulfinyl]- might modulate cellular signaling pathways in non-human cell lines, potentially influencing processes such as cellular stress responses and metabolism.

Anti-inflammatory and Antimicrobial Properties in in vitro or Animal Models (without direct human implications)

Drawing parallels from the structurally similar S-methyl-L-cysteine sulfoxide (SMCSO), there is evidence to suggest potential anti-inflammatory and antimicrobial activities for L-Alanine, 3-[(R)-methylsulfinyl]- that warrant investigation in non-human models.

Anti-inflammatory Properties

In vitro and animal models have indicated that SMCSO possesses anti-inflammatory effects. A scoping review highlighted that SMCSO demonstrates anti-inflammatory benefits in non-ruminant animals. tandfonline.com The proposed mechanism for these effects is linked to its antioxidant properties, which can reduce the inflammatory burden on tissues. researchgate.net

A study investigating the effects of S-carboxymethyl-L-cysteine (CMC) and its metabolite, S-carboxymethyl-L-cysteine sulfoxide (CMCO), which is also structurally related, demonstrated their ability to mitigate the effects of pro-inflammatory stimuli in human alveolar (A549) and bronchial epithelial (BEAS-2B) cells. researchgate.net Specifically, these compounds were shown to affect the activation of pro-inflammatory signaling pathways such as NF-κB and AP-1. nih.gov

Antimicrobial Properties

The antimicrobial potential of SMCSO and its derivatives has also been explored. In one study, SMCSO, when autoclaved, inhibited the growth of Staphylococcus aureus. researchgate.net The inhibitory activity was attributed to the heat-induced formation of methyl methanethiosulfonate (B1239399) (MMTSO₂), a thermal breakdown product of SMCSO, which completely inhibited the growth of S. aureus at a concentration of 10 ppm. researchgate.net

Furthermore, a review of sulfur compounds from Allium and Brassica species identified methyl methanethiosulfinate, a derivative of SMCSO, as one of the principal antimicrobial compounds. researchgate.net While SMCSO itself may have limited direct antimicrobial activity, its derivatives appear to be more potent. tandfonline.com For instance, one in vitro study reported anti-fungal effects of SMCSO against strains of Candida albicans. tandfonline.com

The table below summarizes the anti-inflammatory and antimicrobial findings for SMCSO and related compounds in non-human systems.

Property Model/System Compound Observed Effect Reference
Anti-inflammatoryNon-ruminant animal modelsS-methyl-L-cysteine sulfoxide (SMCSO)Demonstration of anti-inflammatory benefits tandfonline.com
Anti-inflammatoryHuman alveolar (A549) and bronchial epithelial (BEAS-2B) cellsS-carboxymethyl-L-cysteine sulfoxide (CMCO)Mitigation of pro-inflammatory stimuli; modulation of NF-κB and AP-1 pathways nih.govresearchgate.net
AntimicrobialStaphylococcus aureus cultureS-methyl-L-cysteine sulfoxide (SMCSO) and its breakdown product (MMTSO₂)Inhibition of bacterial growth researchgate.net
AntimicrobialIn vitroS-methyl methanethiosulfinatePrincipal antimicrobial compound from Brassica researchgate.net
AntifungalCandida albicans cultureS-methyl-L-cysteine sulfoxide (SMCSO)Anti-fungal effects tandfonline.com

These studies on SMCSO and its analogs provide a strong rationale for investigating the potential anti-inflammatory and antimicrobial properties of L-Alanine, 3-[(R)-methylsulfinyl]- in future research.

Future Directions in Academic Research

Discovery of Novel Natural Sources and Unexplored Diastereomers

While SMCSO is known to be present in vegetables like onions, garlic, and cabbages, a systematic and comprehensive screening of the plant and microbial kingdoms for this compound is far from complete. researchgate.net Future research should prioritize the exploration of diverse ecosystems, including marine environments and unique terrestrial flora, to identify new, rich sources of L-Alanine, 3-[(R)-methylsulfinyl]-.

Furthermore, the stereochemistry of this compound, with chiral centers at both the carbon and sulfur atoms, allows for the existence of other diastereomers. wikipedia.org To date, research has predominantly focused on the (+)-(S)-methyl-L-cysteine S-oxide form found in many plants. caymanchem.com A critical area for future investigation is the search for and characterization of other naturally occurring diastereomers. This exploration could reveal novel biological activities and metabolic pathways associated with these less-studied forms.

Elucidation of Undiscovered Biosynthetic and Degradative Pathways for Specific Sulfoxide (B87167) Isomers

The biosynthesis of S-methyl-L-cysteine and its subsequent oxidation to the sulfoxide has been studied in some plants, with methionine being a known precursor in garlic. nih.gov However, the precise enzymatic machinery and regulatory mechanisms governing the stereospecific formation of the (R)-sulfoxide isomer remain largely uncharacterized. Future research should aim to identify and characterize the specific oxidases or monooxygenases responsible for this stereoselective conversion. A flavin-containing monooxygenase from Schizosaccharomyces pombe has been identified and characterized for its role in synthesizing S-methyl-L-cysteine sulfoxide, providing a reference for enzymatic synthesis. nih.gov

Similarly, while the degradation of SMCSO in humans involves excretion primarily through urine with inorganic sulfate (B86663) as a major metabolite, the specific catabolic routes for different sulfoxide isomers are not fully understood. nih.gov Research suggests that the sulfur-containing moieties of related cysteine-sulfoxide compounds may enter different catabolic pathways. nih.gov Unraveling the complete degradative pathways in various organisms, including the gut microbiota, will provide a more comprehensive understanding of the compound's metabolic fate and biological impact.

Development of Advanced Biocatalytic Systems for Highly Stereospecific Synthesis

The development of efficient and highly stereoselective methods for synthesizing specific isomers of L-Alanine, 3-[(R)-methylsulfinyl]- is crucial for advancing research into their distinct biological functions. While chemical synthesis methods exist, biocatalysis offers a promising green alternative.

Future research should focus on the discovery and engineering of enzymes, such as monooxygenases and methionine sulfoxide reductases, for the highly specific production of the (R)-sulfoxide isomer. acs.orgnih.gov Methionine sulfoxide reductase A (MsrA) enzymes, for instance, have shown potential in the kinetic resolution of racemic sulfoxides. nih.gov Rational mutagenesis and directed evolution studies could be employed to tailor these biocatalysts for enhanced activity and specificity towards S-methyl-L-cysteine, enabling the large-scale production of enantiomerically pure L-Alanine, 3-[(R)-methylsulfinyl]- for further investigation. acs.orgnih.gov

In-depth Investigation of Novel Biological Roles in Underexplored Organisms (e.g., Fungi, Marine Organisms)

The biological activities of SMCSO have been primarily investigated in the context of human health, with studies suggesting antioxidant, anti-hyperglycemic, and anti-hypercholesterolemic properties in animal models. nih.govuwa.edu.au However, the ecological roles of this compound in the organisms that produce it, particularly in less-studied groups like fungi and marine organisms, remain an open frontier.

Future research should explore the potential functions of L-Alanine, 3-[(R)-methylsulfinyl]- in these organisms. For example, it may act as a signaling molecule, an osmolyte, or a defense compound against pathogens or predators. Investigating its role in the chemical ecology of fungi and marine ecosystems could reveal novel biological functions and interactions.

Integration of Multi-Omics Approaches for Systems-Level Understanding of its Biological Impact

To gain a holistic understanding of the biological impact of L-Alanine, 3-[(R)-methylsulfinyl]-, future research must move beyond single-endpoint studies and embrace systems biology approaches. The integration of multi-omics technologies, including proteomics, metabolomics, and transcriptomics, will be instrumental in elucidating the global effects of this compound on cellular and organismal systems.

For instance, proteomics can identify protein targets that are directly or indirectly modulated by the compound, while metabolomics can reveal alterations in metabolic pathways. A recent study has already utilized a liquid chromatography-mass spectrometry (LC-MS) method for the simultaneous analysis of SMCSO and other sulfur-containing compounds in cruciferous vegetables, and another LC-MS/MS method has been developed for its measurement in human specimens. nih.govmdpi.com By combining these powerful techniques, researchers can construct comprehensive network models of the compound's interactions and downstream effects, providing a deeper understanding of its mechanisms of action.

Exploration of its Utility as a Chiral Building Block in Advanced Organic Synthesis and Biomolecule Modification

The chiral nature of L-Alanine, 3-[(R)-methylsulfinyl]- makes it an attractive building block for the synthesis of more complex and biologically active molecules. The stereodefined centers can be exploited to introduce chirality into novel pharmaceuticals, agrochemicals, and other specialty chemicals.

Future research should explore the synthetic transformations of this compound to create a diverse range of chiral scaffolds. Its functional groups offer multiple points for modification, allowing for the construction of novel molecular architectures. Furthermore, the potential for incorporating this unique amino acid into peptides and other biomolecules could lead to the development of new probes for studying biological systems or novel therapeutic agents with enhanced properties. The use of chiral building blocks is a powerful strategy in drug discovery, and L-Alanine, 3-[(R)-methylsulfinyl]- represents an underutilized resource in this regard. nih.gov

Q & A

Q. How is L-Alanine, 3-[(R)-methylsulfinyl]- structurally characterized, and what analytical methods are recommended for its identification?

  • Methodological Answer : Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For derivatives like methylsulfinyl-substituted amino acids, trimethylsilyl (TMS) derivatization enhances volatility for gas chromatography-mass spectrometry (GC-MS) analysis . Infrared (IR) spectroscopy can confirm functional groups, particularly the sulfinyl moiety (~1020-1070 cm⁻¹). X-ray crystallography is recommended for absolute stereochemical confirmation, as seen in related compounds like 3-(2-anthryl)-L-alanine derivatives .

Q. What synthetic routes are commonly used to prepare L-Alanine, 3-[(R)-methylsulfinyl]-?

  • Methodological Answer : A multi-step synthesis starting from L-tyrosine or L-cysteine is often employed. For example, L-tyrosine can undergo nitration, reduction, and Sandmeyer reactions to introduce sulfinyl groups, though yields in the Sandmeyer step may require optimization . Alternative routes involve protecting-group strategies (e.g., tert-butoxycarbonyl [Boc] for amino groups) and oxidation of thioethers to sulfoxides using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .

Q. How should researchers handle and store L-Alanine, 3-[(R)-methylsulfinyl]- to ensure stability?

  • Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C to prevent oxidation of the sulfinyl group. Use desiccants to minimize hygroscopicity. Handling requires nitrile gloves and fume hood use, as recommended for structurally similar compounds like 3-(2-furyl)-L-alanine . Stability testing via accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) is advised to assess shelf life .

Advanced Research Questions

Q. How can conflicting data from different analytical techniques (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

  • Methodological Answer : Discrepancies in stereochemical assignments may arise due to dynamic effects in solution (NMR) versus solid-state (X-ray) structures. Use variable-temperature NMR to probe conformational flexibility. For sulfinyl chirality, compare experimental optical rotation with density functional theory (DFT)-calculated values. Cross-validate with circular dichroism (CD) spectroscopy, as applied to 3-(9-anthryl)-L-alanine derivatives in PSMA ligand studies .

Q. What strategies improve the low yields observed in the synthesis of methylsulfinyl-substituted amino acids?

  • Methodological Answer : Optimize oxidation conditions: Replace mCPBA with enzymatic oxidation (e.g., cytochrome P450 mimics) for higher stereoselectivity. Use flow chemistry to control exothermic reactions during sulfoxide formation. For Sandmeyer reactions, employ copper(I) iodide and tert-butyl nitrite to enhance efficiency, as demonstrated in 3-carboxy-L-tyrosine synthesis .

Q. How can researchers design experiments to study the metabolic or biochemical role of L-Alanine, 3-[(R)-methylsulfinyl]-?

  • Methodological Answer : Radiolabel the compound with isotopes like ²H or ¹³C for tracer studies. For in vivo tracking, synthesize a ⁶⁸Ga-labeled analog using microwave-assisted chelation (e.g., HEPES buffer, pH 5.0, 95°C for 1 minute) and validate biodistribution in xenograft models . Pair with metabolomics platforms (LC-MS/MS) to identify downstream metabolites .

Q. What are the key challenges in ensuring enantiomeric purity, and how can they be addressed?

  • Methodological Answer : Chiral impurities often arise during sulfinyl group introduction. Use chiral stationary phase HPLC (e.g., Chirobiotic T columns) with polar organic mobile phases (methanol/acetic acid/triethylamine) for separation. For asymmetric synthesis, employ Evans auxiliaries or organocatalysts to control stereochemistry .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported physicochemical properties (e.g., solubility, melting point)?

  • Methodological Answer : Re-measure properties under standardized conditions (e.g., USP <791> for melting point). For solubility, use shake-flask methods with buffered solutions (pH 1.2–7.4) and validate via UV spectrophotometry. Cross-reference with computational predictions (e.g., COSMO-RS) to identify outliers .

Q. Why might biological activity assays yield variable results for this compound?

  • Methodological Answer : Variability may stem from differences in cell lines, assay buffers, or sulfoxide redox sensitivity. Pre-treat cells with antioxidants (e.g., N-acetylcysteine) to stabilize the sulfinyl group. Include positive controls like alliin (S-allyl-L-cysteine sulfoxide) to benchmark activity .

Experimental Design Considerations

Q. What controls are essential when studying the enzymatic oxidation of L-Alanine, 3-[(R)-methylsulfinyl]-?

  • Methodological Answer :
    Include (1) a non-enzymatic control (heat-inactivated enzyme), (2) a sulfur-to-sulfone oxidation control (e.g., using dimethyldioxirane), and (3) a stereochemical control (e.g., (S)-methylsulfinyl isomer). Monitor reaction progress via LC-MS with a C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid mobile phase .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.